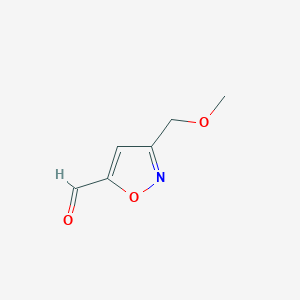

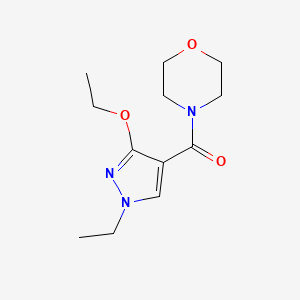

![molecular formula C8H9BrCl2N2S B2968013 {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 938156-42-4](/img/structure/B2968013.png)

{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the CAS number 938156-42-4 . It is used for research purposes .

Physical And Chemical Properties Analysis

The compound is stored in a cool place . The boiling point and other physical and chemical properties are not specified .Scientific Research Applications

Carbonic Anhydrase Inhibitors for Antitumor Applications

A study conducted by Ilies et al. (2003) investigated a series of halogenated sulfonamides, including derivatives structurally similar to "{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide," for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. These compounds showed potent inhibition, suggesting their potential as antitumor agents (Ilies et al., 2003).

Green Chemistry Approaches in Organic Synthesis

Research by Boovanahalli et al. (2004) explored the use of ionic liquids for the nucleophilic displacement reactions, demonstrating environmentally friendly methods for generating phenols from aryl alkyl ethers. This study illustrates the broader applicability of compounds like "{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide" in green chemistry applications (Boovanahalli et al., 2004).

Novel Sulfanilamide Derivatives for Antimicrobial Activity

Wang et al. (2011) synthesized novel diphenyl piperazine-based sulfanilamides, showing significant antibacterial and antifungal activities. This research underscores the importance of sulfanilamide derivatives, including "{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide," in developing new antimicrobial agents (Wang et al., 2011).

Corrosion Inhibition for Industrial Applications

Lagrenée et al. (2002) investigated the use of triazole derivatives for corrosion inhibition of mild steel in acidic media. The study's findings on the efficacy of sulfur-containing compounds in preventing corrosion highlight the potential industrial applications of compounds like "{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide" in materials science (Lagrenée et al., 2002).

Alternatives to Methyl Bromide for Pest Control

Fields and White (2002) reviewed alternatives to methyl bromide for controlling stored-product and quarantine insects, including the use of sulfur-containing compounds. This research suggests potential applications of "{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide" in developing safer, more environmentally friendly pest control methods (Fields & White, 2002).

Safety and Hazards

The compound is used only for research and development, under the supervision of a technically qualified individual . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use personal protective equipment as required . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

(2,5-dichlorophenyl)methyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPWXIJGKIWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CSC(=N)N)Cl.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)

![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)

![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)

![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)